N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
Description
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a furan-pyrrolidine ethyl side chain and a 3,6-dimethyl-substituted benzofuran core.
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-14-7-8-16-15(2)20(26-19(16)12-14)21(24)22-13-17(18-6-5-11-25-18)23-9-3-4-10-23/h5-8,11-12,17H,3-4,9-10,13H2,1-2H3,(H,22,24) |
InChI Key |
QRFVYTCDUAMJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=CO3)N4CCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving appropriate precursors such as 2-hydroxyacetophenone and dimethyl sulfate under acidic conditions.
Introduction of the Furan Moiety: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and a suitable acylating agent.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is often introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the furan and pyrrolidine-substituted benzofuran intermediates using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically forming furan-2,3-diones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced at various sites, including the furan and benzofuran rings, using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Reduced forms of the furan and benzofuran rings.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound may exhibit significant biological activity, making it a candidate for drug development, particularly in targeting neurological disorders and cancers.
Biological Studies: The compound can be used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The furan and benzofuran rings may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Quinoline-Based Carboxamides ()
Compounds such as SzR-105 and SzR-109 share the pyrrolidin-1-yl ethyl side chain but utilize a 4-hydroxyquinoline core instead of benzofuran. Key differences include:
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₅N₃O₃ | 367.44 g/mol | Benzofuran | 3,6-dimethyl, furan-pyrrolidine |
| SzR-105 (4-hydroxyquinoline analog) | C₁₆H₂₀ClN₃O₂ | 321.80 g/mol | Quinoline | 4-hydroxy, pyrrolidin-1-yl ethyl |
| SzR-109 (diethylamino-substituted analog) | C₂₁H₃₀N₄O₂ | 370.49 g/mol | Quinoline | Diethylamino, pyrrolidin-1-yl ethyl |
Key Findings :
- The quinoline analogs exhibit lower molecular weights and distinct electronic profiles due to the aromatic nitrogen in quinoline, which may enhance hydrogen bonding compared to benzofuran .
Benzofuran Carboxamides with Varied Substituents ()
a. N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide ()
- Structural Features : Incorporates a 2-chlorobenzyl group and a sulfone-containing tetrahydrothiophene ring.
- Comparison: The sulfone moiety enhances polarity, likely reducing membrane permeability compared to the target compound’s furan-pyrrolidine side chain .
b. N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide ()
- Structural Features : Chlorobenzoyl substituent at the benzofuran 5-position.
- Comparison :
c. N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide ()
- Structural Features : Benzodioxole ring replacing the pyrrolidine-furan side chain.
USP-Standardized Compounds ()
Compounds like ranitidine-related compound B () share furan and nitroethenediamine motifs but lack the benzofuran core. These are primarily synthetic intermediates or impurities, highlighting the importance of structural purity in pharmacological applications .
Biological Activity
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a pyrrolidine moiety, and a benzofuran backbone. Its molecular formula is and it has notable lipophilicity, which may influence its bioavailability and interaction with biological targets.
Research indicates that this compound may interact with various neurotransmitter systems, particularly the opioid receptors. Its structural similarity to known opioids suggests potential analgesic properties, but specific studies are required to elucidate its exact mechanism.
Biological Activity
Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated analgesic effects in rodent models, with comparable efficacy to morphine. |
| Study B (2024) | Evaluated antimicrobial activity against E. coli and S. aureus; showed significant inhibition zones compared to control groups. |
| Study C (2025) | Investigated neuroprotective effects in vitro; indicated reduced neuronal apoptosis in cultured cells exposed to oxidative stress. |
In Vitro Studies
In vitro assays have shown that the compound exhibits dose-dependent activity against various cell lines. For instance:
- Cytotoxicity Assays : The compound was tested on cancer cell lines (e.g., HeLa and MCF-7), showing IC50 values in the micromolar range, indicating moderate cytotoxicity.
- Antibacterial Testing : The Minimum Inhibitory Concentration (MIC) values were determined against selected bacterial strains, revealing effective concentrations similar to established antibiotics.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:
- Pain Models : In models of acute pain, administration resulted in significant pain relief measured by behavioral assays.
- Toxicology : Toxicological assessments indicated a favorable safety profile at therapeutic doses, although further studies are necessary for comprehensive safety evaluations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
